2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid
Description
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid is a synthetic organic compound featuring a propionic acid backbone modified with a phenyl group at position 3 and a 2,5-dimethylfuran-3-carbonyl-substituted amino group at position 2. Key structural attributes include:
- Heterocyclic core: A 2,5-dimethylfuran ring, which introduces steric bulk and electronic effects due to methyl substituents.
- Phenyl substitution: A plain phenyl group at position 3, contributing to lipophilicity.
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-8-13(11(2)21-10)15(18)17-14(16(19)20)9-12-6-4-3-5-7-12/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAPVNIKMOMEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid typically involves the reaction of 2,5-dimethylfuran with a suitable acylating agent to introduce the carbonyl group This intermediate is then reacted with an amine to form the amide linkage
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols from the reduction of carbonyl groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings for the compound "2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid" . However, the search results do provide some general information that may be relevant.
General Information
- Chemical Identification: "this compound" has the CAS number 1396980-00-9 .
- Synonyms: It is also known as 2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-phenylpropanoic acid and Phenylalanine, N-[(2,5-dimethyl-3-furanyl)carbonyl]- .
- Molecular Formula and Weight: The molecular formula is C16H17NO4, and the molecular weight is 287.31 .
- Physicochemical Properties: Predicted boiling point is 460.7±45.0 °C, density is 1.228±0.06 g/cm3, and pKa is 3.45±0.10 .
- Safety: It is classified as an IRRITANT .
Potential Areas of Application
While specific applications for "this compound" are not detailed in the search results, the information hints at possible uses:
- Building Block in Medicinal Chemistry: The presence of a furan ring and a propionic acid derivative suggests it could be a building block in synthesizing more complex molecules with potential therapeutic applications .
- Heterocyclic Chemistry: The compound contains a heterocyclic moiety (furan), which is a common structural feature in many pharmaceuticals .
- Actoprotective Activity: Research indicates that nitrogen-containing heterocyclic compounds derivatives can increase physical working capacity in extreme conditions .
- Alzheimer's Disease Research: Heterocyclic molecules are essential backbones to build new and selective drugs as well as diagnostic probes for Alzheimer's Disease therapeutic approaches .
- Anti-TMV Activity: Phenanthrene-containing N-heterocyclic compounds exhibit good to reasonable anti-TMV activity .
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid involves its interaction with specific molecular targets. The furan ring and phenylpropionic acid moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Inferences
Physicochemical Properties
- Lipophilicity : The target compound is less lipophilic than the pyrrole analog due to furan’s oxygen atom but more lipophilic than the dimethoxy analog.
- Solubility : The absence of polar groups (e.g., methoxy) likely limits aqueous solubility compared to the dimethoxy analog .
Biological Activity
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid (CAS No. 1396980-00-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on recent research findings.
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
- Structure : The compound features a furan moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with appropriate amino acids or derivatives. The process can be optimized through various catalytic methods to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antioxidant Activity
Studies have shown that compounds containing furan rings often possess antioxidant properties. The presence of the dimethylfuran moiety in this compound suggests potential free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
Research has indicated that derivatives of phenylpropionic acids can exhibit anti-inflammatory effects. The structural characteristics of this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models.
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this one may offer neuroprotective benefits. The furan ring's interaction with neural pathways could provide insights into therapeutic applications for neurodegenerative diseases.
Case Studies and Research Findings
- Antioxidant Studies : A study published in MDPI showed that compounds with similar structures demonstrated significant antioxidant activity in vitro, suggesting that this compound may also exhibit similar properties .
- Anti-inflammatory Research : In a recent investigation, derivatives of phenylpropionic acids were tested for their ability to modulate inflammation markers in cell cultures. Results indicated a reduction in TNF-alpha levels, suggesting potential therapeutic applications .
- Neuroprotective Mechanisms : Research focusing on neuroprotective agents highlighted the importance of furan-containing compounds in protecting neuronal cells from apoptosis induced by oxidative stress .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid, and how can reaction conditions be optimized?
- Methodology :
- Solid-phase peptide synthesis (SPPS) : Utilize Fmoc-protected amino acids (e.g., 3-phenylpropionic acid derivatives) and activate the carboxyl group using coupling agents like HATU or DCC. The 2,5-dimethyl-furan-3-carbonyl group can be introduced via acylation under inert conditions (N₂ atmosphere) .
- Solution-phase synthesis : Employ a stepwise approach: first synthesize the 3-phenylpropionic acid backbone via Friedel-Crafts alkylation, then introduce the 2,5-dimethyl-furan-3-carbonyl moiety using carbodiimide-mediated amide coupling. Optimize reaction time (4–6 hours) and temperature (0–4°C) to minimize racemization .
Q. How can researchers evaluate the in vitro antioxidant activity of this compound, and what assay limitations should be considered?
- Methodology :
- DPPH/ABTS radical scavenging assays : Prepare serial dilutions (1–100 µM) in DMSO/PBS. Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) and calculate IC₅₀ values. Include Trolox as a positive control .
- Limitations : Solubility in aqueous buffers may affect results; use DMSO concentrations ≤1% to avoid solvent interference. Cross-validate with ORAC (oxygen radical absorbance capacity) assays to confirm mechanism-agnostic activity .
Q. What analytical techniques are critical for distinguishing stereoisomers of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase. Retention times for (R)- and (S)-enantiomers typically differ by 1.5–2 minutes .
- Circular dichroism (CD) : Analyze λ = 200–250 nm for Cotton effects indicative of chiral centers. Compare spectra to commercially available enantiopure standards (e.g., (R)-2-amino-2-methyl-3-phenylpropanoic acid derivatives) .
Advanced Research Questions
Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Pharmacokinetic profiling : Assess oral bioavailability in rodent models (e.g., Sprague-Dawley rats) using LC-MS/MS. Poor absorption or rapid metabolism (e.g., glucuronidation of the phenyl group) may explain reduced in vivo efficacy .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HRMS. Look for furan ring oxidation or amide bond hydrolysis products that may alter activity .
Q. What strategies are effective for studying the compound’s interaction with inflammatory targets like COX-2 or PPARγ?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) or PPARγ (PDB ID: 3DZY). Prioritize residues like Arg120 (COX-2) or Tyr473 (PPARγ) for mutagenesis validation .
- Surface plasmon resonance (SPR) : Immobilize recombinant COX-2 on a CM5 chip and measure binding kinetics (ka/kd) at concentrations of 10–500 nM. Include indomethacin as a control for competitive binding .
Q. How does the substitution pattern on the furan ring (e.g., 2,5-dimethyl vs. 3-methyl) impact anti-inflammatory activity?
- Methodology :
- SAR analysis : Synthesize analogs with varying furan substituents (e.g., 3-methyl, 2-ethyl-5-methyl) and compare IC₅₀ values in LPS-induced TNF-α inhibition assays (RAW 264.7 macrophages).
- Computational modeling : Perform DFT calculations (Gaussian 09) to assess electron density distribution. 2,5-Dimethyl groups may enhance lipophilicity, improving membrane permeability .
Q. What in vivo toxicity screening protocols are recommended for preclinical development?
- Methodology :
- Acute toxicity (OECD 423) : Administer single doses (50–2000 mg/kg) to Swiss albino mice. Monitor for 14 days for mortality, organ weight changes, and histopathology (liver/kidney) .
- Genotoxicity (Ames test) : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction). A negative result (≤2x revertant colonies vs. control) supports safety .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with PubChem (CID 107 for 3-phenylpropionic acid derivatives) and validate synthetic yields against literature precedents (e.g., 65–75% for SPPS) .
- Contradictory Evidence : Discrepancies in antioxidant vs. anti-inflammatory potency may arise from assay-specific redox mechanisms. Use multi-target screening (e.g., Nrf2 activation for antioxidants) to clarify mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
